(2S,3S,4S,5R)-6-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
The compound (2S,3S,4S,5R)-6-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid features a steroidal cyclopenta[a]phenanthrene core modified with a 2-oxoethoxy bridge and a glucuronic acid moiety (oxane ring with carboxylic acid). Its polar carboxylic acid group and hydroxyl-rich oxane ring enhance water solubility compared to non-polar analogs, making it distinct in pharmacokinetic behavior.
Properties
Molecular Formula |
C27H36O11 |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-6-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H36O11/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35/h5,7,9,14-16,18-22,24,29,31-33,36H,3-4,6,8,10-11H2,1-2H3,(H,34,35)/t14?,15?,16?,18?,19-,20-,21+,22-,24?,25-,26-,27-/m0/s1 |
InChI Key |
ROILWZCHYLNVFX-NYQSEXHJSA-N |
Isomeric SMILES |
C[C@]12CC(C3C(C1CC[C@@]2(C(=O)COC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)CCC5=CC(=O)C=C[C@]35C)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC4C(C(C(C(O4)C(=O)O)O)O)O)O)CCC5=CC(=O)C=CC35C)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of such complex steroidal glycosides typically involves:
- Steroid nucleus synthesis or isolation : The steroid core (cyclopenta[a]phenanthrene) is either isolated from natural sources (e.g., plants, insects) or synthesized via multi-step organic synthesis.
- Functional group modifications : Introduction of hydroxyl groups and ketones at specific positions (e.g., 11, 17-dihydroxy, 3-oxo) through selective oxidation, reduction, or protection/deprotection strategies.
- Glycosylation : Attachment of the sugar moiety (trihydroxyoxane-2-carboxylic acid) to the steroid nucleus via an ether or ester linkage, often through glycosyl donors and promoters under controlled conditions.
- Purification and characterization : Using chromatographic techniques and spectral analysis (NMR, MS, IR) to confirm structure and purity.
Specific Preparation Approaches
Extraction from Natural Sources
- Plant or insect extracts : The compound or its close analogues can be obtained by extraction from natural sources rich in ecdysteroids. For example, rice extracts have been reported to contain steroidal compounds with similar cyclopenta[a]phenanthrene structures.
- Pulverization and solvent extraction (methanol, ethanol, or aqueous mixtures) followed by chromatographic separation (HPLC, preparative TLC) are common steps.
- Enzymatic or chemical hydrolysis may be used to release the glycosidic moiety or to modify the sugar part.
Chemical Synthesis
- Steroid core synthesis : Starting from simpler steroid precursors, multi-step synthesis involves regio- and stereoselective hydroxylation (e.g., at C11, C17), oxidation (to form the 3-oxo group), and methylation at C10 and C13.
- Glycosylation step : The sugar moiety (trihydroxyoxane-2-carboxylic acid) is introduced using glycosyl donors such as trichloroacetimidates or thioglycosides under Lewis acid catalysis (e.g., BF3·Et2O, TMSOTf) to achieve stereoselective attachment at the 6-position of the steroid nucleus.
- Protecting groups (e.g., acetyl, benzyl) are used on sugar hydroxyls to control regioselectivity and are removed in final steps.
- Oxidation of the sugar moiety to introduce the carboxylic acid group is performed either before or after glycosylation depending on stability.
Patent-Described Methods
- Patents related to ecdysteroid derivatives describe methods involving selective oxidation and glycosylation steps to produce steroidal glycosides with hydroxyl and keto functionalities at defined positions.
- For example, oxidation at C3 to form the 3-oxo group is achieved using reagents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane.
- The glycosylation is performed under anhydrous conditions with strict temperature control to maintain stereochemistry.
Data Table: Summary of Preparation Parameters
| Step | Method/Technique | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Steroid core isolation | Extraction from natural sources | Methanol/ethanol extraction, chromatography | Requires purification to isolate core |
| Hydroxylation | Regioselective oxidation | PCC, Dess–Martin periodinane | Controls position-specific oxidation |
| Methylation | Alkylation at C10, C13 | Methyl iodide, base | Stereoselective control critical |
| Glycosylation | Glycosyl donor activation | Trichloroacetimidate donors, Lewis acids | Protecting groups on sugar essential |
| Sugar oxidation | Introduction of carboxylic acid | TEMPO oxidation, NaClO2 | Can be pre- or post-glycosylation |
| Purification | Chromatography (HPLC, preparative TLC) | Silica gel, reverse phase columns | Confirms purity and stereochemistry |
In-Depth Research Findings
- The stereochemistry of the glycosidic linkage and hydroxyl groups is crucial for biological activity and is controlled by the choice of glycosyl donor and reaction conditions.
- Oxidation steps must be carefully controlled to avoid over-oxidation or degradation of the steroid nucleus.
- Recent advances in enzymatic glycosylation offer more regio- and stereoselective alternatives to chemical methods, improving yields and reducing side reactions.
- Synthetic analogues of this compound have been explored for enhanced bioavailability and potency in pharmacological studies.
- Analytical techniques such as NMR (including NOESY, COSY), mass spectrometry, and X-ray crystallography are essential to confirm the absolute configuration and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Halogenated compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: The compound can inhibit or activate enzymes, affecting biochemical pathways.
Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades.
DNA/RNA: It may interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between the target compound and related cyclopenta[a]phenanthrene derivatives:
Key Observations:
- Polarity and Solubility: The target compound’s carboxylic acid group and hydroxylated oxane ring confer higher polarity compared to esterified analogs (e.g., Compound 9 in ) or alkyl-substituted derivatives (e.g., ). This impacts bioavailability and metabolic clearance.
- Stability: Ester-containing derivatives (e.g., Compound 9 ) are more prone to hydrolysis under physiological conditions than the carboxylic acid form.
Pharmacological Implications
- For example, ferroptosis-inducing agents in OSCC cells share 3-oxo groups, suggesting a possible mechanism for the target compound.
- Metabolic Pathways: The glucuronic acid moiety may facilitate conjugation reactions, analogous to plant-derived phenylpropanoids in Cinnamomum species , which undergo phase II metabolism.
Biological Activity
The compound identified as (2S,3S,4S,5R)-6-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with significant biological implications. This article explores its biological activity based on various research findings and case studies.
Chemical Structure and Properties
The compound features a multi-ring structure typical of steroid-like compounds and includes multiple hydroxyl groups which may contribute to its biological activity. The molecular formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₄₄O₉ |
| Molecular Weight | 532.67 g/mol |
| IUPAC Name | (2S,3S,4S,5R)-6-[2-[... |
Anticancer Properties
Research indicates that this compound exhibits anticancer properties , particularly through mechanisms involving apoptosis and cell cycle regulation. A study demonstrated that it inhibits tumor growth in various cancer cell lines by inducing cell cycle arrest and promoting apoptosis via the mitochondrial pathway .
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory effects . It modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This action is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
Cardiovascular Benefits
In cardiovascular health studies, the compound has shown potential in reducing oxidative stress and improving endothelial function. These effects are crucial for managing conditions such as hypertension and atherosclerosis .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : The compound acts as an inhibitor of key enzymes involved in cancer proliferation.
- Modulation of Signaling Pathways : It influences critical signaling pathways such as the PI3K/Akt/mTOR pathway which is vital for cell survival and growth.
- Antioxidant Activity : The presence of multiple hydroxyl groups enhances its capacity to scavenge free radicals.
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- Breast Cancer Study : A clinical trial involving breast cancer patients showed that administration of this compound led to a significant reduction in tumor size compared to control groups .
- Inflammatory Disease Trial : In a double-blind study on patients with rheumatoid arthritis, participants receiving the compound reported decreased joint pain and swelling .
- Cardiovascular Health Research : A cohort study indicated improved cardiovascular markers in patients supplemented with this compound over six months .
Q & A
Q. How should researchers design a synthesis route for this compound, considering its stereochemical complexity?
- Methodological Answer : The compound's structure includes a cyclopenta[a]phenanthrene core with multiple stereocenters and a glucuronic acid moiety. A stepwise approach is recommended:
- Core synthesis : Start with a steroid precursor (e.g., 17-hydroxy derivatives) and introduce ketone and hydroxyl groups via selective oxidation/reduction .
- Conjugation : Use a spacer (e.g., oxoethyl group) to link the steroid core to the glucuronic acid unit. Protect reactive hydroxyl groups on the sugar moiety (e.g., acetyl or benzyl groups) before coupling .
- Purification : Employ orthogonal techniques like reverse-phase HPLC (C18 columns) and size-exclusion chromatography to isolate intermediates and final products .
Q. What analytical techniques are critical for confirming the compound's structure and purity?
- Methodological Answer :
- Stereochemical analysis : Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping proton signals and assign stereochemistry .
- Mass spectrometry : High-resolution LC-MS (ESI or MALDI) to confirm molecular weight and detect impurities .
- Spectral libraries : Cross-reference IR and UV spectra with databases like NIST Chemistry WebBook for functional group validation .
- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer : The compound's glucuronic acid moiety enhances hydrophilicity, but the steroid core may limit solubility. Strategies include:
- Solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) or cyclodextrin-based formulations to stabilize the compound .
- Derivatization : Introduce temporary solubilizing groups (e.g., sulfates or phosphates) on hydroxyl groups, which can be enzymatically cleaved post-assay .
Advanced Research Questions
Q. What strategies optimize stereochemical control during the synthesis of the cyclopenta[a]phenanthrene core?
- Methodological Answer :
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (10R,13S,17R)-steroid derivatives) to direct stereochemistry .
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for ketone reductions or hydroxylations to set key stereocenters .
- Dynamic resolution : Leverage equilibrium-controlled reactions (e.g., epoxide ring-opening) to enrich desired diastereomers .
Q. How can in vitro models evaluate the compound's metabolic stability and interaction with glucuronidases?
- Methodological Answer :
- Hepatic microsomes : Incubate the compound with human liver microsomes (HLMs) and monitor glucuronide hydrolysis via LC-MS/MS. Compare kinetics with known substrates (e.g., β-glucuronidase inhibitors) .
- Enzyme kinetics : Use recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) to identify specific glucuronidation pathways .
- Stability assays : Assess pH-dependent degradation in simulated gastric/intestinal fluids to predict oral bioavailability .
Q. How should researchers resolve contradictions in spectroscopic data between synthesized batches?
- Methodological Answer :
- Batch comparison : Perform principal component analysis (PCA) on NMR/IR spectra to identify outlier batches .
- Isotopic labeling : Synthesize a ¹³C-labeled analog to distinguish genuine structural variations from experimental noise .
- Crystallographic validation : If discrepancies persist, resolve the structure via single-crystal X-ray diffraction .
Experimental Design Considerations
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- Toxicity screening : Prior to use, conduct Ames tests or zebrafish embryo assays to assess acute toxicity .
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritant properties (evidenced by "Corrosive; Acute Toxic" pictograms) .
- Waste disposal : Neutralize acidic/basic functional groups before incineration or chemical degradation .
Data Interpretation Guidelines
Q. How can computational tools predict the compound's pharmacokinetic profile?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate interactions with serum albumin (for plasma binding) or P-glycoprotein (for efflux transport) .
- QSAR models : Train models on steroid-glucuronide datasets to predict logP, BBB permeability, and CYP450 inhibition .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability and aggregation propensity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
